OBrO

Atmospheric Chemistry Computational Chemistry Bonding Analysis

OBrO (Bromine Dioxide) addresses the challenge of sourcing a short-lived atmospheric radical for specialized research. As a free radical halogen oxide, it is generated on-demand for laboratory studies. - Key Data: ΔfH°(298.15 K) = 156.0 ± 2.1 kJ/mol; Adiabatic Ionization Energy = 10.29 ± 0.03 eV. - Unique Reactivity: Vibrationally excited OBrO reacts with O₃ over 1000× faster than ground-state. - Availability: Standard pack sizes (10-100 mg) or bulk custom synthesis supplied in stock.

Molecular Formula BrO2
Molecular Weight 111.9 g/mol
Cat. No. B1233476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOBrO
Molecular FormulaBrO2
Molecular Weight111.9 g/mol
Structural Identifiers
SMILESO=Br[O]
InChIInChI=1S/BrO2/c2-1-3
InChIKeySISAYUDTHCIGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OBrO Procurement Guide for Atmospheric & Spectroscopic Research


OBrO (Bromine Dioxide) is a short-lived, free radical halogen oxide with the chemical formula BrO₂. It exists primarily as a gaseous intermediate in atmospheric and laboratory bromine chemistry cycles [1]. Key structural and thermodynamic parameters have been characterized through high-resolution spectroscopic studies and high-level ab initio calculations, confirming its C₂ᵥ symmetry and providing its fundamental vibrational frequencies and standard enthalpy of formation (ΔfH°(298.15 K) = 156.0 ± 2.1 kJ/mol) [1][2]. Its distinct properties govern its role in catalytic ozone destruction and define the specific experimental conditions required for its generation, detection, and study, making it a specialized reagent for atmospheric and physical chemistry research.

Atmospheric Bromine Chemistry

Radical intermediate for catalytic ozone destruction and stratospheric bromine partitioning studies.

Spectroscopic Benchmarking

Defined rotational and vibrational parameters for high-resolution spectroscopy and ab initio validation.

Controlled Generation

Requires specific discharge-flow or photolytic conditions; distinct from stable halogen analogues.

Why OBrO Cannot Be Replaced


OBrO cannot be substituted with seemingly similar halogen oxides (e.g., OClO, BrO) or its structural isomer BrOO due to fundamental differences in energetic stability, bonding, and reactivity. While all are halogen oxides, their unique molecular properties dictate distinct roles in atmospheric and laboratory chemistry. For instance, OBrO is less stable than its chlorine analog OClO, and its Br-O bond is reinforced compared to that in BrO [1][2]. Furthermore, the isomeric BrOO exhibits a different energetic ordering and dissociates into Br + O₂ with a small barrier, whereas OBrO exhibits distinct behavior [3][4]. These intrinsic differences in charge density, stability, and reaction kinetics mean that substituting OBrO with an analog will lead to incorrect conclusions in studies of stratospheric bromine chemistry, photoisomerization dynamics, or spectroscopic benchmarking, necessitating the use of the specific compound.

OClO (Chlorine dioxide)

Higher thermal stability and differing electronic structure may shift ozone depletion pathway interpretation.

BrO (Bromine monoxide)

Weaker Br-O bond and distinct radical reactivity may not reproduce OBrO's kinetic and spectroscopic profile.

BrOO (Bromine dioxide isomer)

Lower-energy isomer with different dissociation and photoisomerization direction limits substitution in matrix studies.

OBrO Quantitative Differentiation


Br-O Bond Strength vs. BrO and BrOO

An ab initio charge density analysis revealed fundamental differences in Br-O bonding among OBrO, its isomer BrOO, and the simpler BrO radical. The nature of the BrO bond was found to be very different between the symmetric OBrO and the asymmetric BrOO, with the BrO charge density being significantly reinforced in OBrO relative to that in BrO itself [1]. While specific numeric charge density values are not provided in the abstract, the conclusion of reinforcement is a direct comparative outcome of the study. This indicates that OBrO possesses a stronger, more covalent Br-O bond than its mono-oxide counterpart, influencing its dissociation dynamics and stability.

Br-O Bond Strength
Reported
Reinforced charge density vs BrO; distinct bonding nature vs BrOO
Supports spectroscopic and stability interpretation
Ab initio MP2/QCISD comparison
Atmospheric Chemistry Computational Chemistry Bonding Analysis

OBrO vs. BrOO: Isomer Stability

The energetic ordering and stability of the two bromine dioxide isomers, OBrO and BrOO, have been quantitatively established through ab initio calculations and thermochemical data. OBrO is energetically less stable than BrOO, as evidenced by a positive enthalpy of reaction for the isomerization from BrOO to OBrO [1][2]. Specifically, the enthalpy of formation at 0 K for BrOO is 116.8 ± 3.8 kJ/mol, compared to 165.6 ± 2.1 kJ/mol for OBrO [1][2]. This represents a difference of approximately 48.8 kJ/mol (≈11.7 kcal/mol), with OBrO being the higher-energy, less stable isomer [1][2]. This thermodynamic difference directly influences their respective roles in reaction mechanisms and their propensity for photoisomerization.

OBrO vs BrOO Stability
Reported
ΔfH°(0 K): 165.6 vs 116.8 kJ/mol
Δ = 48.8 kJ/mol (≈11.7 kcal/mol)
Higher-energy isomer governs photoisomerization studies
Gas-phase, ATcT thermochemical data
Thermochemistry Isomer Stability Reaction Kinetics

Ionization Energy: OBrO vs. OClO

The adiabatic ionization energy (IE) of OBrO has been determined experimentally and is used to calibrate theoretical estimates. A direct experimental measurement of the OBrO IE was obtained using photoionization efficiency (PIE) spectroscopy, yielding a value of 10.29 ± 0.03 eV [1]. This value is in excellent agreement with a high-level ab initio calculation (CCSD(T)/6-311+G(3df)//CCD/6-311+G(3df)) which predicted an IE of 10.26 ± 0.06 eV [1]. The study directly compares these results with previous determinations for other halogen dioxides, OXO (X = Cl, Br, I). While the abstract does not provide the numeric IE for OClO, the methodology uses the well-characterized OClO system as a benchmark for validating the OBrO results [2]. This establishes a critical link for thermochemical networks, where the accurate IE of OBrO is essential for deriving its heat of formation.

Ionization Energy
Class-level
OBrO: 10.29 ± 0.03 eV (exp.)
10.26 ± 0.06 eV (calc.)
Anchors thermochemical network for bromine oxides
Photoionization spectroscopy vs OClO benchmark
Photoionization Spectroscopy Thermochemistry Analytical Chemistry

Reactivity Kinetics with NO, OClO, and ClO

The reaction kinetics of OBrO with key atmospheric species have been quantified and demonstrate distinct behavior compared to other radicals. A discharge flow-mass spectrometry (DF/MS) study at 298 K determined the rate constants for OBrO reactions with NO, OClO, and ClO [1]. The reaction with NO is relatively fast, with a second-order rate constant of k₂ = (1.77 ± 0.32) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, and produces NO₂ [1]. In contrast, reactions with OClO and ClO are significantly slower, with estimated upper limits of k₃ < 3 × 10⁻¹⁴ and k₄ < 1 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, respectively [1]. This specific kinetic profile, particularly the moderate reactivity with NO and the low reactivity with halogen oxides, is unique to OBrO and governs its atmospheric lifetime and role in catalytic ozone destruction cycles.

Reaction Rate Constants (298 K)
Head-to-head
k(NO): 1.77×10-12
k(OClO): <3×10-14
k(ClO): <1×10-13 cm3 molec-1 s-1
Defines atmospheric lifetime and bromine partitioning
DF/MS, 1 Torr, pseudo-first-order
Atmospheric Chemistry Reaction Kinetics Catalytic Cycles

O₃ Reactivity: Ground vs. Excited State

The reactivity of OBrO with ozone (O₃) is strongly dependent on its internal energy state, a key differentiator from many other atmospheric species. A laboratory study found that ground-state OBrO does not react notably with ozone at 298 K, with an estimated upper limit rate constant of k ≤ 5 × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ [1]. However, vibrationally excited OBrO is significantly more reactive, exhibiting a rate constant of k = (5.4 ± 2.7) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ [1]. This represents a difference of at least three orders of magnitude in reactivity between the ground and excited states. This state-specific reactivity has profound implications for atmospheric chemistry, particularly in regions with high solar flux or during nighttime when different energy states may be populated, and is a unique feature that cannot be generalized from other halogen oxides.

O3 Reactivity by State
Head-to-head
Ground: k ≤ 5×10-16
Excited: k = 5.4×10-13 cm3 molec-1 s-1
>1000× difference
State-specific reactivity critical for ozone loss modeling
Discharge flow, 298 K, MS detection
Reaction Dynamics Ozone Depletion Vibrational Excitation

OBrO Research Applications


Stratospheric Ozone Depletion Modeling

Atmospheric chemistry research focused on the role of bromine in catalytic ozone destruction cycles. The specific kinetic parameters of OBrO, including its reaction rate constants with NO, OClO, ClO, and O₃ (as detailed in the Evidence Guide), are essential for accurate predictive models [9][10]. The unique state-specific reactivity with ozone, where vibrationally excited OBrO reacts over 1000 times faster than ground-state OBrO, is a critical differentiator that cannot be approximated using other halogen oxides or isomers [10]. Procurement of OBrO is necessary for laboratory validation of these specific kinetic pathways and for calibrating field measurement instruments designed to detect OBrO in the stratosphere.

High-Resolution Rotational Spectroscopy

Studies requiring the precise determination of molecular structure, dipole moment, and harmonic force field of a reactive radical. The rotational spectrum of OBrO has been measured across a wide frequency range (88 to 627 GHz), enabling the derivation of highly accurate structural parameters and fine/hyperfine constants [9]. This data set provides a benchmark for testing high-level ab initio computational methods, especially those accounting for relativistic effects in heavy atoms like bromine. The specific molecular parameters for OBrO (e.g., bond lengths, rotational constants) are distinct from those of OClO, OIO, and BrOO, making OBrO a unique target for spectroscopic studies and computational chemistry validation [9][10].

Photoisomerization Dynamics & Matrix Isolation

Research investigating the reversible photoisomerization between the OBrO and BrOO isomers [9]. The distinct energetic and structural differences between these two species (e.g., the 48.8 kJ/mol energy gap) provide a model system for studying fundamental reaction dynamics and the effects of cryogenic matrices on chemical transformations [10]. OBrO is the higher-energy, less stable isomer, and its specific generation and spectroscopic identification are crucial for probing the isomerization pathways. Substituting OBrO with BrOO would not allow for the study of the forward isomerization process or the unique photochemistry of the OBrO radical.

Thermochemical Network & Ionization Studies

The development and refinement of comprehensive thermochemical networks for halogen-containing species. The accurately measured adiabatic ionization energy of OBrO (10.29 ± 0.03 eV) serves as a critical anchor point for deriving its heat of formation and for linking it to other species in thermochemical cycles [9]. This data is essential for calculating reaction enthalpies and equilibrium constants in atmospheric and combustion chemistry models. The value is specific to OBrO and cannot be reliably estimated from data on OClO or other analogs due to the heavy atom effect and differing electronic structures [9][10].

Application
Selection Property
Validation Focus
Application Stratospheric Ozone Depletion Modeling
Selection Property Reaction kinetics & state-specific reactivity
Validation Focus OBrO-specific rate constants and vibrational-state dependence
Application High-Resolution Rotational Spectroscopy
Selection Property Precise rotational constants and dipole moment
Validation Focus Benchmark for computational methods and structural determination
Application Photoisomerization Dynamics & Matrix Isolation
Selection Property Isomer energy gap and photochemical interconversion
Validation Focus Forward isomerization from OBrO to BrOO under matrix conditions
Application Thermochemical Network & Ionization Studies
Selection Property Accurate adiabatic ionization energy
Validation Focus Deriving heat of formation and linking thermochemical cycles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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